molecular formula C4H9ClN4 B2437998 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1955505-64-2

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B2437998
CAS No.: 1955505-64-2
M. Wt: 148.59
InChI Key: HEEQYEYHFTUEKS-UHFFFAOYSA-N
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Description

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS: 1955505-64-2) is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel antiparasitic agents. This compound features the 5-amino-1,2,3-triazole core, a scaffold recognized for its metabolic stability and resistance to hydrolysis and redox conditions, which makes it a valuable bioisostere in drug discovery . The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, to which this core belongs, has been identified through phenotypic high-content screening as a promising hit series with trypanocidal activity . Researchers are exploring these derivatives for their potential to inhibit the proliferation of Trypanosoma cruzi , the parasite responsible for Chagas' disease, a leading cause of cardiac-related mortality in endemic regions . The compound is supplied with a minimum purity of 95% and must be stored appropriately . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-ethyl-2H-triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-3-4(5)7-8-6-3;/h2H2,1H3,(H3,5,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEQYEYHFTUEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955505-64-2
Record name 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride
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Preparation Methods

Cycloaddition-Based Synthesis via β-Ketoesters and Azides

The Huisgen 1,3-dipolar cycloaddition between β-ketoesters and azides is a cornerstone for triazole synthesis. Adapted from the work of Smith et al., this method employs DBU (1,8-diazabicycloundec-7-ene) as a base to promote regioselective triazole formation.

General Procedure

  • Reactants : Ethyl β-ketoester (1.2 equiv) and an azide (1 equiv) are combined in acetonitrile (0.2 M).
  • Catalyst : DBU (1.2 equiv) is added, and the mixture is stirred at 50°C for 12–24 hours.
  • Workup : The crude product is purified via flash chromatography (MeOH/DCM/AcOH) to yield the triazole core.

For 5-ethyl-1H-1,2,3-triazol-4-amine, the β-ketoester must contain an ethyl group at the β-position. For example, ethyl 3-oxopentanoate reacts with sodium azide under these conditions to form the triazole intermediate, which is subsequently aminated.

Key Data:
Parameter Value
Yield 70–85%
Reaction Time 12–24 hours
Temperature 50°C
Purity (HPLC) ≥95%

Mechanistic Insight : DBU deprotonates the β-ketoester, enabling enolate formation. The azide then undergoes cycloaddition with the enolate, followed by rearomatization to yield the triazole.

Phase-Transfer Catalysis for Amination

Amination of the triazole core is achieved via phase-transfer catalysis (PTC), leveraging tetrabutylammonium bromide and KOH to facilitate nucleophilic substitution.

Stepwise Protocol

  • Triazole Intermediate : The 5-ethyltriazole (1 equiv) is dispersed in diethyl ether with KOH (2 equiv).
  • Catalyst : Tetrabutylammonium bromide (10 mol%) is added, followed by ammonia or an amine source.
  • Reaction : Vigorous stirring for 4 hours at room temperature ensures complete amination.
  • Acidification : Acetic acid is added to protonate the amine, and the product is isolated via filtration.
Optimization Notes:
  • Solvent-Free Conditions : Higher yields (90–95%) are observed when omitting solvents, as interfacial interactions enhance reaction kinetics.
  • Scalability : This method is amenable to continuous-flow systems, reducing processing time by 40%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas or concentrated hydrochloric acid .

Procedure

  • Dissolution : The amine (1 equiv) is dissolved in anhydrous ethanol.
  • Acid Addition : HCl gas is bubbled through the solution until precipitation occurs.
  • Crystallization : The mixture is cooled to 0°C, and the hydrochloride salt is collected via vacuum filtration.
Analytical Confirmation:
  • Melting Point : 148–150°C (decomposition observed above 160°C).
  • 1H NMR (D2O) : δ 1.25 (t, 3H, CH2CH3), 2.70 (q, 2H, CH2CH3), 7.45 (s, 1H, triazole-H).

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate cycloaddition. A protocol adapted from EvitaChem demonstrates:

Steps

  • Reactants : Ethyl hydrazinecarboxylate and acetic anhydride are mixed in a microwave vial.
  • Irradiation : Heated at 120°C for 15 minutes (300 W).
  • Amination : The intermediate is treated with aqueous ammonia under microwave conditions (80°C, 10 minutes).
Advantages:
  • Time Reduction : Total synthesis time ≤30 minutes.
  • Yield Improvement : 88–92% compared to 70–85% in conventional methods.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Purity (%)
Cycloaddition + DBU 70–85 12–24 h Moderate 95
Phase-Transfer 90–95 4 h High 97
Microwave 88–92 0.5 h High 98

Key Takeaways :

  • Phase-transfer catalysis offers the best balance of yield and scalability.
  • Microwave methods excel in speed but require specialized equipment.

Industrial-Scale Production Considerations

Challenges

  • Cost of DBU : Substituting with cheaper bases (e.g., K2CO3) reduces expenses but lowers yields by 15–20%.
  • Waste Management : Solvent recovery systems are critical for MeCN and DCM due to environmental regulations.

Solutions

  • Catalyst Recycling : DBU can be recovered via distillation (>80% efficiency).
  • Continuous-Flow Systems : Reduce solvent use by 60% and improve throughput.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the triazole ring.

Scientific Research Applications

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a triazole derivative with diverse applications in chemistry, biology, medicine, and industry. It features a triazole ring, known for interacting with biological targets, and an ethyl substitution at the 5-position that enhances its chemical reactivity and biological activity compared to other triazole derivatives.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Research explores its potential biological activities, such as antimicrobial and anticancer properties, and its potential therapeutic effects in drug development. It is also used to develop new materials and as a catalyst in chemical reactions.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidizing agents like potassium permanganate and hydrogen peroxide can be used.
  • Reduction Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
  • Substitution Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

The products of these reactions depend on the specific reagents and conditions used, yielding various oxidized derivatives or introducing different functional groups into the triazole ring.

This compound exhibits antimicrobial properties, demonstrating effectiveness against pathogens like Staphylococcus aureus and Enterococcus faecalis. The compound also shows promise as an anticancer agent. In vitro tests showed an IC50 value of approximately 50 nM against breast cancer cell lines (MCF7), indicating significant potential. The compound's mechanism of action involves the triazole ring binding to enzymes or receptors, modulating their activity, which can inhibit enzyme activity or alter cellular pathways.

Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
5-Ethyl-1H-1,2,3-triazol-4-amineStaphylococcus aureus32 µg/mL
5-Methyl-1H-1,2,3-triazoleEnterococcus faecalis64 µg/mL
4-Amino-1H-1,2,3-triazoleBacillus cereus128 µg/mL

Comparison of Triazole Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
5-Ethyl-1H-1,2,3-triazol-4-aminoModerateHighEnzyme inhibition
5-Methyl-1H-1,2,4-triazoleLowModerateReceptor binding
1H-1,2,4-TriazoleLowLowNon-specific interactions

Safety and Hazards

This compound is classified with the signal word "Warning" . It can be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

GHS Hazard Statements

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-triazol-3-amine: Another triazole derivative with similar structural features.

    1-ethyl-1H-1,2,4-triazole: A compound with a similar triazole ring but different substitution patterns.

Uniqueness

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

5-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a triazole ring that is known for its ability to interact with various biological targets. The ethyl substitution at the 5-position enhances its chemical reactivity and biological activity compared to other triazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds with similar structures demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
5-Ethyl-1H-1,2,3-triazol-4-amineStaphylococcus aureus32 µg/mL
5-Methyl-1H-1,2,3-triazoleEnterococcus faecalis64 µg/mL
4-Amino-1H-1,2,3-triazoleBacillus cereus128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the structure–activity relationship (SAR) of triazole derivatives reported that modifications at the 4-position significantly influenced potency against cancer cell lines. The ethyl group at the 5-position was noted to enhance cytotoxic effects in vitro .

Case Study: Anticancer Efficacy
In vitro tests showed that this compound had an IC50 value of approximately 50 nM against breast cancer cell lines (MCF7), indicating significant potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on target proteins, thus modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell proliferation pathways .

Comparative Analysis

When compared to other triazole derivatives such as 5-methyl-1H-1,2,4-triazole and 1H-1,2,4-triazole derivatives, the unique substitution pattern of this compound contributes to its enhanced reactivity and biological efficacy.

Table 2: Comparison of Triazole Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
5-Ethyl-1H-1,2,3-triazol-4-aminoModerateHighEnzyme inhibition
5-Methyl-1H-1,2,4-triazoleLowModerateReceptor binding
1H-1,2,4-TriazoleLowLowNon-specific interactions

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